molecular formula C8H13NO B13178237 1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one

Cat. No.: B13178237
M. Wt: 139.19 g/mol
InChI Key: IXKFGUCKXALQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one is a ketone derivative featuring a cyclopentene ring and an amino group. Its structure combines a strained, non-aromatic cyclopentene moiety with a propan-2-one backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research. The cyclopentene ring introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, as observed in crystallographic studies of related compounds .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-amino-3-(cyclopenten-1-yl)propan-2-one

InChI

InChI=1S/C8H13NO/c9-6-8(10)5-7-3-1-2-4-7/h3H,1-2,4-6,9H2

InChI Key

IXKFGUCKXALQLO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC(=O)CN

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopentene with an appropriate amine and a ketone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. The compound is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

    Addition: The compound can undergo addition reactions with nucleophiles, particularly at the carbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles depending on the desired reaction . Major products formed from these reactions include alcohols, substituted amines, and other derivatives.

Scientific Research Applications

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one but differ in substituents or functional groups:

Compound Name Molecular Weight (g/mol) Key Functional Groups Substituent Notable Properties/Applications
This compound ~175 (estimated) Amino, Ketone Cyclopentene Potential organic synthesis intermediate; steric effects from cyclopentene
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one 189.66 Amino, Ketone Chlorothiophene Electrophilic sulfur atom; research chemical (discontinued)
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride 264.55 Amino (HCl salt), Ketone Bromophenyl Enhanced solubility via HCl salt; life sciences applications
1,3-di(1H-indol-3-yl)propan-2-one ~307 (estimated) Ketone, Indole Indole groups Aryl hydrocarbon receptor (AHR) agonist; π-π stacking interactions
1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one ~320 (estimated) Imino, Hydrazono, Ketone Bromophenyl Corrosion inhibition; planar structure for adsorption

Physicochemical and Reactivity Comparisons

  • Cyclopentene vs. Aromatic Substituents: The cyclopentene ring in the target compound reduces aromaticity, increasing susceptibility to ring-opening reactions compared to bromophenyl or indole derivatives.
  • Amino Group Effects: The free amino group in the target compound (unlike the HCl salt in ) increases nucleophilicity, enabling condensation or Schiff base formation. In contrast, imino/hydrazono derivatives () exhibit tautomerism and enhanced hydrogen bonding .
  • Halogenated Derivatives : Bromophenyl and chlorothiophene substituents () improve lipophilicity and electronic effects, favoring applications in drug design or corrosion inhibition .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one 1-Amino-3-(4-bromophenyl)propan-2-one HCl
Molecular Weight ~175 189.66 264.55
Solubility Moderate (non-polar solvents) Low (chlorothiophene hinders solubility) High (due to HCl salt)
Key Interactions C–H⋯H (crystal packing) S⋯π (thiophene) Br⋯H (halogen bonding)

Biological Activity

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one, a compound characterized by its unique structural arrangement, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentene ring with an amino group and a propanone functional group, contributing to its distinct chemical behavior. Its structural formula can be represented as follows:

C8H13NO\text{C}_8\text{H}_{13}\text{N}\text{O}

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens. Its ability to disrupt microbial membranes may contribute to this activity.

Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism of action for this compound appears to involve its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of enzyme activity and signaling pathways, which are crucial for its observed biological effects.

Case Studies and Experimental Evidence

  • Antimicrobial Activity : A study investigated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a strong antimicrobial potential.
  • Anti-inflammatory Study : In vitro assays demonstrated that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This reduction indicates its potential as an anti-inflammatory agent.
  • Enzyme Interaction : The compound was found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition was quantified using enzyme assays, showing IC50 values comparable to established anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopentene ring with amino and ketone groupsAntimicrobial, anti-inflammatory
1-(Cyclopent-2-en-1-yl)propan-2-oneDifferent double bond positionLimited antibacterial activity
CyclopentenoneLacks propanone groupKnown for cytotoxic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.